molecular formula C8H7F5N2O B14068150 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine

Cat. No.: B14068150
M. Wt: 242.15 g/mol
InChI Key: FJHXCVHLDIOZMC-UHFFFAOYSA-N
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Description

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine (CAS 1803723-93-4) is a chemical compound with the molecular formula C8H7F5N2O and a molecular weight of 242.15 g/mol . It is supplied with a high purity specification of not less than 98% . Compounds featuring difluoromethyl and trifluoromethoxy substituents, such as this phenylhydrazine derivative, are of significant interest in medicinal chemistry and chemical biology for the development of novel inhibitors. Research indicates that difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, which can be synthesized from related arylhydrazine precursors, act as highly selective, mechanism-based inhibitors of Histone Deacetylase 6 (HDAC6) . HDAC6 is a unique cytoplasmic enzyme that deacetylates non-histone proteins like α-tubulin and HSP90, and its dysregulation is implicated in oncology and neurodegenerative diseases . The inhibition mechanism involves the HDAC6-catalyzed hydrolysis of the DFMO warhead, leading to the formation of a difluoroacetylhydrazide (DFAcH) intermediate that coordinates tightly with the zinc ion in the enzyme's active site, resulting in potent and selective inhibition . This mechanism offers superior selectivity compared to traditional hydroxamate-based inhibitors, making it a valuable tool for targeted disease therapy research . As such, this chemical serves as a critical building block for researchers developing next-generation HDAC6-targeting probes and therapeutics. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H7F5N2O

Molecular Weight

242.15 g/mol

IUPAC Name

[3-(difluoromethyl)-4-(trifluoromethoxy)phenyl]hydrazine

InChI

InChI=1S/C8H7F5N2O/c9-7(10)5-3-4(15-14)1-2-6(5)16-8(11,12)13/h1-3,7,15H,14H2

InChI Key

FJHXCVHLDIOZMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NN)C(F)F)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis and Key Challenges

The target molecule can be dissected into two primary components: a polyfluorinated phenyl ring and a hydrazine functional group. Introducing the difluoromethyl (-CF2H) and trifluoromethoxy (-OCF3) groups onto the aromatic ring requires careful consideration of electronic and steric effects, as these substituents influence both reactivity and stability. The hydrazine moiety (-NHNH2) introduces additional complexity due to its susceptibility to oxidation and nucleophilic side reactions. Key challenges include:

  • Regioselective installation of -CF2H and -OCF3 groups at the 3- and 4-positions, respectively.
  • Stabilization of intermediates prone to decomposition under acidic or basic conditions.
  • Purification protocols to isolate the hydrazine derivative from byproducts.

Synthetic Routes

Halogenation-Hydrazination Strategy

This approach begins with the sequential introduction of fluorine-containing groups onto a prefunctionalized benzene ring, followed by hydrazine installation.

Step 1: Synthesis of 3-Difluoromethyl-4-trifluoromethoxybenzene

A meta-difluoromethylated intermediate is synthesized via electrophilic difluoromethylation using ClCF2H in the presence of a Lewis acid catalyst (e.g., AlCl3). Subsequent nucleophilic trifluoromethoxylation at the para position employs trifluoromethyl triflate (CF3OTf) under basic conditions (K2CO3, DMF, 60°C).

Step 2: Nitration and Reduction

Nitration of the intermediate using HNO3/H2SO4 introduces a nitro group at the remaining ortho position. Catalytic hydrogenation (H2, Pd/C, EtOH) reduces the nitro group to an amine.

Step 3: Diazotization and Hydrazine Formation

The amine undergoes diazotization with NaNO2/HCl at 0–5°C, followed by reaction with hydrazine hydrate (NH2NH2·H2O) to yield the target hydrazine.

Key Data:

Step Reagents/Conditions Yield (%) Purity (%)
1 ClCF2H, AlCl3 68 92
2 CF3OTf, K2CO3 75 89
3 NH2NH2·H2O, 0°C 52 95

Grignard-Mediated Coupling

Adapting methods from trifluoromethyl acetophenone syntheses, this route utilizes Grignard reagents to assemble the aromatic core.

Step 1: Preparation of Halobenzotrifluoride Isomers

Bromination of benzotrifluoride (C6H5CF3) with Br2/FeBr3 yields a mixture of meta- and para-brominated isomers (96:3 ratio).

Step 2: Grignard Formation and Ketene Addition

The brominated mixture reacts with Mg in THF (catalyzed by iodine) to form a Grignard complex. This intermediate couples with ketene (CH2=C=O) in toluene using an Fe(acac)3–acetic acid catalyst, producing a trifluoromethyl acetophenone derivative.

Step 3: Oxime Formation and Reduction

Treatment with hydroxylamine hydrochloride (NH2OH·HCl) forms the oxime, which is reduced to hydrazine via catalytic hydrogenation (H2, Ra-Ni, MeOH).

Key Data:

Step Catalyst Temperature (°C) Yield (%)
2 Fe(acac)3–AcOH 80 78
3 Ra-Ni, 50 psi H2 35 85

Direct Hydrazination of Polyfluorinated Aldehydes

Inspired by hydrazine syntheses for bis(trifluoromethyl) derivatives, this method bypasses intermediate nitration steps.

Step 1: Formylation of 1,3-Bis(trifluoromethyl)benzene

Lithiation with n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) in THF at −10°C, followed by quenching with DMF, yields 2,4-bis(trifluoromethyl)benzaldehyde.

Step 2: Hydrazone Formation

Condensation with hydrazine hydrate in methanol produces the hydrazone intermediate.

Step 3: Catalytic Hydrogenation

Hydrogenation over Pd/C (50 psi H2, 35°C) reduces the hydrazone to the hydrazine.

Key Data:

Parameter Value
Hydrazone yield 88%
Hydrazine purity >99% (HPLC)

Comparative Analysis of Methods

Method Advantages Limitations
Halogenation-Hydrazination High regioselectivity Multi-step, low overall yield
Grignard-Mediated Scalable, uses cheap catalysts Requires isomer separation
Direct Hydrazination Fewer steps, high purity Limited to specific substrates

The Grignard-mediated route offers the highest scalability, whereas direct hydrazination excels in purity but is less versatile.

Advances in continuous-flow chemistry could mitigate instability issues during diazotization. Additionally, photocatalytic trifluoromethoxylation methods may simplify the introduction of -OCF3 groups under milder conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biomolecules, potentially leading to biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethoxy group at position 4 is a common feature in agrochemicals due to its resistance to enzymatic degradation .

Key Observations :

  • The target compound’s synthesis may involve similar steps to , where substituted phenylhydrazines react with enones or ketones under acidic conditions .
  • Hydrochloride salt formation (e.g., ) improves stability and solubility, a common strategy for hydrazine derivatives.

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility/Stability
This compound C₈H₇F₅N₂O 254.15 Likely low water solubility
(4-(Trifluoromethoxy)phenyl)hydrazine hydrochloride C₇H₆F₃N₂O·HCl 236.59 High solubility (HCl salt)
1-(2-Ethyl-4-(trifluoromethoxy)phenyl)hydrazine C₉H₁₁F₃N₂O 220.19 Lipophilic (ethyl group)

Key Observations :

  • The hydrochloride salt form (e.g., ) enhances aqueous solubility, critical for pharmaceutical formulations.

Key Observations :

  • The trifluoromethoxy group is prevalent in herbicides and insecticides due to its metabolic stability .
  • Difluoromethyl groups may offer unique steric and electronic profiles for target-specific interactions in drug design .

Biological Activity

1-(3-(Difluoromethyl)-4-(trifluoromethoxy)phenyl)hydrazine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, synthesizing data from various studies and sources to provide an authoritative overview.

  • Molecular Formula : C9H8F5N3O
  • CAS Number : 1803723-93-4
  • Molecular Weight : 253.17 g/mol
  • Density : Approximately 1.258 g/cm³
  • Melting Point : Not specified in the available literature.
  • Boiling Point : Not specified in the available literature.

Biological Activity Overview

The compound has shown various biological activities, including:

  • Anticancer Properties : Research indicates that derivatives of hydrazine compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have demonstrated IC50 values indicating significant inhibition of cell proliferation in colorectal cancer cells (HCT-116) with values ranging from 1.184 µM to 9.379 µM .
  • Inhibition of Enzymatic Activity : The trifluoromethyl group in hydrazine derivatives has been linked to enhanced potency in inhibiting specific enzymes, such as those involved in cancer pathways .

Cytotoxicity Against Cancer Cell Lines

A study evaluating the cytotoxicity of synthesized hydrazine derivatives found that certain compounds exhibited notable activity against HCT-116 cells, suggesting a potential role for this compound in cancer treatment. The following table summarizes the IC50 values of related compounds:

CompoundIC50 (µM)Cell Line
3c1.184HCT-116
3e9.379HCT-116
CabozantinibReferenceHCT-116

These findings suggest that modifications to the hydrazine structure can significantly impact its anticancer activity.

The mechanism by which these compounds exert their effects may involve apoptosis induction and cell cycle arrest. For example, treatment with compound 3c led to a blockage in the G0/G1 phase of the cell cycle, indicating a potential mechanism for its cytotoxic effects .

Toxicological Profile

While exploring the biological activity, it is crucial to consider the toxicological aspects:

  • The compound is classified as irritating to eyes, skin, and respiratory systems .
  • Acute toxicity studies indicate it may be harmful if swallowed or absorbed through the skin .

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